molecular formula C14H17FO4 B8344422 2-(4-Acetyl-3-fluoro-phenoxy)-2-methyl-propionic acid ethyl ester

2-(4-Acetyl-3-fluoro-phenoxy)-2-methyl-propionic acid ethyl ester

Cat. No.: B8344422
M. Wt: 268.28 g/mol
InChI Key: AHKFWUGTONUDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetyl-3-fluoro-phenoxy)-2-methyl-propionic acid ethyl ester is a useful research compound. Its molecular formula is C14H17FO4 and its molecular weight is 268.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17FO4

Molecular Weight

268.28 g/mol

IUPAC Name

ethyl 2-(4-acetyl-3-fluorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C14H17FO4/c1-5-18-13(17)14(3,4)19-10-6-7-11(9(2)16)12(15)8-10/h6-8H,5H2,1-4H3

InChI Key

AHKFWUGTONUDET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC(=C(C=C1)C(=O)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 12.0 g (77.9 mmol) of 2-fluoro-4-hydroxyacetophenone, 27.9 g (85.6 mmol) of cesium carbonate and 11.6 ml (77.9 mmol) of ethyl 2-bromo-2-methyl-propionate in 200 ml of DMF was heated at 50° C. for 3 days. Twice a day additional 12.7 g (38.9 mmol) of cesium carbonate and 5.8 ml (38.9 mmol) of ethyl 2-bromo-2-methyl-propionate were added (total of 2.5 equivalents). The mixture was neutralized with aqueous 10% KHSO4 and extracted with ether (three times). The organic phases were washed with aqueous 10% KHSO4, aqueous 10% NaCl solution, dried (Na2SO4) and evaporated. The crude product was purified by flash chromatography over silica gel with n-heptane/AcOEt 9:1 to 6:1, to give 16.7 g of the title compound as colorless oil.
Quantity
12 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.